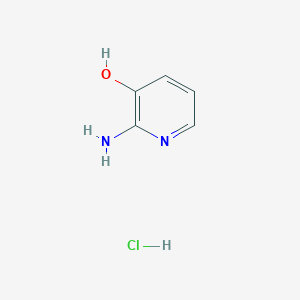

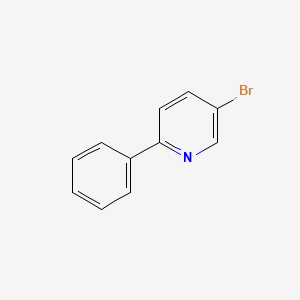

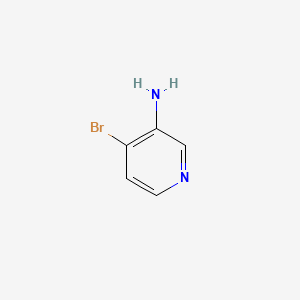

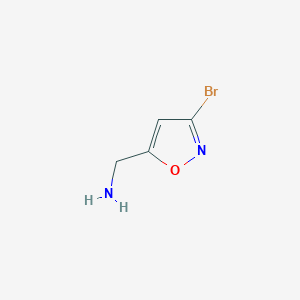

![molecular formula C14H18N2O5S B1272120 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid CAS No. 474625-95-1](/img/structure/B1272120.png)

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid

Overview

Description

1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid, also known as Acetylsulfonylpiperidine-2-carboxylic acid (ASPCA), is a synthetic compound that is widely used in the fields of biochemistry and physiology. ASPCA has been used for a variety of purposes, including as a synthetic intermediate in the synthesis of other compounds, as a biochemical and physiological tool to study cellular processes, and as a therapeutic agent in the treatment of certain conditions. In

Scientific Research Applications

Enzyme Inhibition and Anticancer Potential

- A study demonstrated the synthesis of derivatives structurally related to 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid, which showed significant inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds have potential as excellent inhibitors for AChE and BChE, with molecular docking confirming their binding interactions with these human proteins (Khalid et al., 2014).

- Another study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. Some derivatives exhibited strong anticancer activities, suggesting their use as potential anticancer agents (Rehman et al., 2018).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

- A series of compounds, including piperidine-4-carboxylic acid derivatives, were synthesized and evaluated for their inhibitory activities against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). Some derivatives were found to be potent inhibitors, showing selectivity over MMPs and enhanced cellular activity (Venkatesan et al., 2004).

Synthesis and Structural Elucidation of Sulfonamide Drugs

- Research was conducted on the synthesis of sulfonamide drugs involving derivatives like 4-piperidine carboxylic acid. These drugs were verified using various spectroscopic techniques and tested for antibacterial potential. The study highlighted the safety and potential medicinal application of these drugs (Hussain et al., 2022).

Biological Activity of O-substituted Derivatives

- A study synthesized 2-O-substituted derivatives of a compound similar to this compound, showing significant activity against butyrylcholinesterase enzyme. This suggests potential applications in enzyme inhibition and related therapeutic areas (Khalid et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4-acetamidophenyl)sulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-10(17)15-11-5-7-12(8-6-11)22(20,21)16-9-3-2-4-13(16)14(18)19/h5-8,13H,2-4,9H2,1H3,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVXSLAPWITTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377868 | |

| Record name | 1-{[4-(acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

474625-95-1 | |

| Record name | 1-[[4-(Acetylamino)phenyl]sulfonyl]-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474625-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[4-(acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

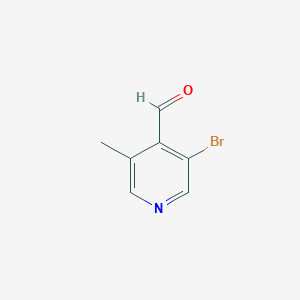

![(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol](/img/structure/B1272061.png)